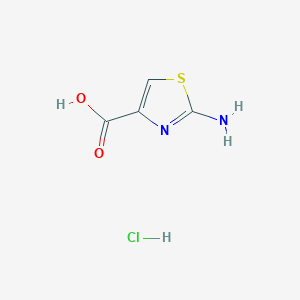

2-Amino-thiazole-4-carboxylic acid hydrochloride

Beschreibung

2-Amino-thiazole-4-carboxylic acid hydrochloride is a thiazole derivative featuring a carboxylic acid group at the 4-position and an amino group at the 2-position, with a hydrochloride salt enhancing its solubility. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its thiazole core is structurally analogous to bioactive molecules, enabling applications in drug discovery, such as antiviral or enzyme-inhibitory agents . The hydrochloride form improves stability and solubility in polar solvents, making it suitable for biological assays.

Eigenschaften

IUPAC Name |

2-amino-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHISTQNDZWDHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways

The synthesis of 2-amino-thiazole derivatives often involves reactions with thiourea and various acylating agents. For instance, one method includes the reaction of thiourea with 4-chloroacetoacetyl chloride to produce 2-amino-thiazole-4-carboxylic acid hydrochloride, which can then be further modified to enhance its biological activity .

Anticancer Activity

Research indicates that 2-amino-thiazole compounds exhibit significant anticancer properties. For example, derivatives have shown promising activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has been identified as a potential lead for developing anti-tubercular agents. A study reported that certain derivatives exhibited excellent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml .

Inhibition of Metallo-β-lactamases (MBLs)

Recent developments have highlighted the role of 2-amino-thiazole-4-carboxylic acids as broad-spectrum inhibitors of MBLs, which are critical in combating antibiotic resistance. These compounds mimic the pharmacophore features of carbapenems and restore the efficacy of β-lactam antibiotics against MBL-producing strains .

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to optimize the potency and selectivity of 2-amino-thiazoles for various targets. For instance, modifications to the thiazole ring have led to compounds with enhanced brain penetration and improved efficacy against prion diseases .

Development of Anti-tubercular Agents

In a significant study aimed at tuberculosis treatment, researchers synthesized a library of 2-amino-thiazole-4-carboxylate derivatives that were tested against M. tuberculosis. The findings indicated that these derivatives could serve as templates for new anti-tubercular drugs due to their unique mechanisms of action .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 2-Amino-thiazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial resistance, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Carboxylic Acid vs. Ester Groups : The hydrochloride salt of the carboxylic acid (target compound) offers superior aqueous solubility compared to its methyl ester counterpart (), which is more lipophilic and used in chromatographic standards .

- Chloromethyl vs.

Key Research Findings

Synthetic Versatility : The target compound’s ester analog () undergoes condensation with thiourea to form pyridyl-thiazole hybrids, useful in antimicrobial agents .

Biological Activity : Hydrochloride salts of thiazole derivatives (e.g., raloxifene HCl in ) show enzyme inhibition, implying analogous mechanisms for the target compound .

Safety Profiles : Methyl esters () are labeled irritants (Xi), while hydrochlorides (e.g., ) require handling under inert conditions due to reactivity .

Biologische Aktivität

2-Amino-thiazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

The biological activity of 2-amino-thiazole derivatives, including this compound, has been extensively studied. Key areas of activity include:

- Antimicrobial Properties : Particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

- Antifungal Activity : Effective against various fungal strains.

- Antiviral Effects : Demonstrated efficacy against Tobacco Mosaic Virus (TMV).

- Anticancer Potential : Certain derivatives exhibit cytotoxic effects on cancer cell lines.

The antimicrobial properties of 2-amino-thiazole derivatives are primarily attributed to their ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of metabolic pathways. Notably, studies have shown that these compounds can achieve sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .

Case Study: Mycobacterium tuberculosis

A study evaluated a series of 2-amino-thiazole compounds for their activity against M. tuberculosis. The results indicated that modifications at the C-2 and C-4 positions significantly influenced antibacterial activity. Compounds with lipophilic substitutions at C-2 exhibited enhanced potency, with some achieving MIC values below 0.1 µM .

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| Compound A | <0.1 | 26 |

| Compound B | 0.5 | 10 |

| Compound C | 1.0 | 5 |

Antifungal Activity

Research has also highlighted the antifungal capabilities of 2-amino-thiazole derivatives. A series of novel compounds were synthesized and tested for fungicidal activity against six different fungi. Compounds demonstrated over 50% inhibition at concentrations as low as 50 µg/mL .

| Compound | Fungal Strain Tested | Inhibition (%) at 50 µg/mL |

|---|---|---|

| Compound D | Candida albicans | 60 |

| Compound E | Aspergillus niger | 55 |

| Compound F | Fusarium oxysporum | 70 |

Antiviral Activity

The antiviral activity against TMV was assessed in vivo, showing promising results with several derivatives exhibiting significant inhibition at concentrations around 100 µg/mL . This suggests potential applications in agricultural settings for crop protection.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, particularly against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. Compounds demonstrated IC50 values indicating potent cytotoxicity, with structural modifications enhancing efficacy .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound G | HepG2 | <1 |

| Compound H | PC12 | <1 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups at the C-2 and C-4 positions is crucial for enhancing biological activity. For instance, substituents like pyridyl groups at C-4 have been associated with increased selectivity and potency against bacterial strains .

Analyse Chemischer Reaktionen

Key Reaction Conditions:

Hydrolysis and Decarboxylation

ATCA-HCl undergoes hydrolysis under basic conditions to form 2-amino-4-methylthiazole, a reaction sensitive to pH and temperature:

-

Decarboxylation Pathway :

This side reaction is minimized by maintaining acidic conditions during synthesis .

Derivatization Reactions

ATCA-HCl serves as a precursor for diverse heterocyclic systems and functionalized derivatives:

(a) Amide and Hydrazide Formation

-

Reaction with phenyl isothiocyanate yields N-phenylthiourea derivatives .

-

Treatment with ethyl cyanoacetate produces N-cyanoacetamide intermediates, which condense with aldehydes to form benzylidene or coumarin derivatives .

(b) Multi-Component Reactions

-

Pyran Derivatives : ATCA-HCl reacts with aldehydes and malononitrile to generate 2-amino-4-(aryl)-6-(thiazol-2-yl)-4H-pyran-3,5-dicarbonitriles .

-

Thiazolidinones : Cyclization with thiosalicylic acid or thioglycolic acid forms thiazolidinone and benzothiazinone scaffolds .

(c) Heterocyclic Condensations

-

Reaction with 2-aminothiazole or 2-aminobenzothiazole yields imidazo[2,1-b]thiazole derivatives .

-

Cyclocondensation with phenyl thiosemicarbazide produces thiadiazine derivatives .

Stability and Handling

-

Light Sensitivity : ATCA-HCl degrades under prolonged light exposure; storage in amber containers is recommended .

-

Thermal Stability : Stable at room temperature but prone to decomposition above 100°C .

Comparative Reactivity Data

Mechanistic Insights

-

Nucleophilic Substitution : The thiazole ring’s amino group acts as a nucleophile, enabling reactions with electrophiles like isothiocyanates and aldehydes .

-

H-Bonding Interactions : The carboxylic acid moiety enhances binding in enzymatic active sites (e.g., mtFabH), critical for designing inhibitors .

Vorbereitungsmethoden

Early Methods via Ethyl 4-Chloroacetoacetate

Historically, 2-amino-thiazole-4-carboxylic acid derivatives were synthesized by reacting ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea. This produced ethyl (2-aminothiazol-4-yl)-acetate hydrochloride or hydrobromide, which was neutralized to free the ester and subsequently hydrolyzed to the carboxylic acid. However, this approach yielded light-sensitive products prone to decarboxylation, forming 2-amino-4-methylthiazole as a byproduct.

Optimized Industrial Processes

Patented One-Pot Synthesis Using Chlorinated Solvents

A breakthrough method, detailed in patents CA1159456A and US4391979, involves:

-

Chlorination of Diketene : Diketene is chlorinated in methylene chloride at -20°C to -25°C to form 4-chloroacetoacetyl chloride.

-

Cyclization with Thiourea : A suspension of thiourea in water (125–250 g per mole) is cooled to 5°C–7°C, and the 4-chloroacetoacetyl chloride solution is added dropwise. The reaction proceeds at 7°C–8°C, followed by gradual warming to 26°C–27°C.

-

Isolation : Precipitation in a refrigerator yields 78.5% pure hydrochloride crystals (melting point: 151.4°C–151.9°C).

Key Advantages :

-

Solvent Choice : Methylene chloride enhances reaction control and product stability.

-

Temperature Control : Stepwise temperature management minimizes side reactions.

-

Light Stability : The hydrochloride salt resists decarboxylation, enabling long-term storage.

Comparative Analysis of Catalysts and Conditions

Role of Acid Catalysts in Cyclization

The synthesis of analogous heterocycles, such as 2-amino-1,3,4-thiadiazoles, highlights the impact of catalysts:

| Catalyst | Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|---|

| Conc. H₂SO₄ | Conventional | 74 | 4 hours | 80°C–90°C |

| POCl₃ | Microwave | 86 | 5 minutes | 600 W |

| SOCl₂ | Reflux | 70 | 3 days | 70°C |

While these data pertain to thiadiazoles, they suggest that microwave-assisted methods with POCl₃ could be adapted for thiazole synthesis to reduce reaction times.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between 4-chloroacetoacetyl chloride and thiourea proceeds via nucleophilic attack by the thiourea sulfur on the electrophilic carbonyl carbon, followed by cyclization and HCl elimination. The use of aqueous thiourea ensures protonation, stabilizing intermediates and directing regioselectivity.

Stability and Characterization

Q & A

Q. What are the standard synthetic routes for 2-Amino-thiazole-4-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclization reactions. For example, 2-aminothiazol-4(5H)-one derivatives can react with aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) under reflux in acetic acid to form thiazole-carboxylic acid derivatives . Alternatively, methyl 2-aminothiazole-4-carboxylate, a precursor, is synthesized using thiourea and chloroacetic acid with sodium acetate in refluxing acetic acid, followed by hydrolysis to yield the carboxylic acid .

Q. How should researchers safely handle this compound?

The compound is classified as an irritant (Xi hazard symbol) and requires precautions to avoid eye, skin, and respiratory exposure. Use personal protective equipment (PPE) and follow protocols for handling irritants, including immediate rinsing with water upon contact .

Q. What analytical methods are recommended for purity assessment?

While specific data for this compound may be limited, HPLC methods validated for structurally related thiazole derivatives (e.g., clonidine HCl) can be adapted. Use a C18 column with a methanol-phosphate buffer mobile phase and UV detection at 200–210 nm. Validate linearity, recovery, and precision per ICH guidelines .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- SMILES/InChI : Use descriptors like

NC1=NC(CCN(C2=O)C(C3=C2C=CC=C3)=O)=CS1.[H]Clfor computational studies . - NMR/IR : Compare with spectral libraries (e.g., NIST) for analogous 2-aminothiazole derivatives, though experimental validation is critical due to potential data gaps .

Advanced Research Questions

Q. What strategies address contradictions in spectral or purity data?

Discrepancies may arise from synthesis byproducts or hydration states. Use orthogonal methods: combine HPLC with mass spectrometry (LC-MS) for identity confirmation and thermogravimetric analysis (TGA) to assess hydration .

Q. How can the compound be functionalized to synthesize heterocyclic derivatives?

Advanced functionalization involves reactions with hydrazonoyl chlorides under basic conditions to form thiadiazole derivatives or with chloranil in glacial acetic acid to yield benzoquinone-linked thiazoles. These reactions expand its utility in medicinal chemistry .

Q. What green chemistry approaches are applicable to its synthesis?

Eco-friendly methods for related thiazoles include using bio-based catalysts (e.g., thiamine hydrochloride) in aqueous media. Optimize reaction conditions (e.g., solvent-free systems) to reduce waste and energy consumption .

Q. How can computational modeling aid in studying its biological activity?

Molecular docking and QSAR studies using its SMILES/InChI descriptors can predict interactions with targets like enzymes or receptors. Pair computational predictions with in vitro assays (e.g., enzyme inhibition) for validation .

Q. What challenges exist in scaling up synthesis for preclinical studies?

Key challenges include optimizing yield during hydrolysis of ester precursors and managing byproducts. Use process analytical technology (PAT) for real-time monitoring and design of experiments (DoE) to refine reaction parameters .

Q. How is the compound used in pharmaceutical intermediate synthesis?

It serves as a precursor for acetylated derivatives (e.g., acotiamide hydrochloride) via esterification or amidation. Its carboxylic acid group enables conjugation with amines or alcohols under standard coupling conditions (e.g., EDC/HOBt) .

Methodological Notes

- Data Reliability : Commercial samples may lack analytical certificates; always confirm identity/purity via in-house validation .

- Biological Assays : Prioritize in vitro models (e.g., cell-based assays) to evaluate bioactivity before advancing to in vivo studies .

- Regulatory Compliance : Document synthesis and handling processes to meet Good Laboratory Practice (GLP) standards, especially for pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.